4,5-Dihydrofuran-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

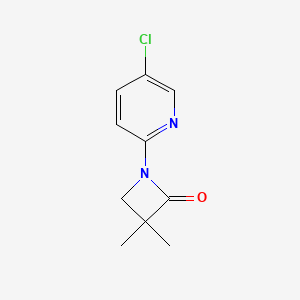

4,5-Dihydrofuran-2-carbonitrile is a chemical compound with the CAS Number: 108734-03-8 . It has a molecular weight of 95.1 and its IUPAC name is 4,5-dihydro-2-furancarbonitrile . The compound is in liquid form .

Synthesis Analysis

Based on the available information, the synthesis of 4,5-Dihydrofuran-2-carbonitrile involves an umpolung strategy . This strategy involves an efficient and highly enantioselective cascade Aldol/cyclization/tautomerization of the 2-(2-oxoindolin-3-yl)malononitrile to active carbonyl compounds with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

The InChI code for 4,5-Dihydrofuran-2-carbonitrile is 1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 . The InChI key is ZMMRMSTYDMIIAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Dihydrofuran-2-carbonitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Medicinal Chemistry and Drug Design

The combination of indole and furan scaffolds in a single molecule enhances biological activity significantly. Researchers have explored 4,5-dihydrofurans as potential pharmacological agents due to their presence in natural products and therapeutic agents. Notably, this compound can be synthesized via a three-component reaction involving 3-cyanoacetyl indoles, aldehydes, and N-phenacylpyridinium bromides under microwave irradiation. The resulting products exhibit diastereoselectivity and can serve as building blocks for drug development .

Analgesic Properties

Derivatives of 4,5-dihydrofuran-2-carbonitrile have been evaluated for their analgesic activity. Researchers have synthesized these compounds and assessed their efficacy in pain management. Further studies are needed to explore their mechanism of action and potential clinical applications .

Umpolung Strategy for Chiral Dispiro Compounds

In synthetic chemistry, 4,5-dihydrofuran-2-carbonitrile derivatives have been employed as key intermediates for the construction of chiral dispiro compounds. These unique structures find applications in diverse areas, including materials science and catalysis. The synthesis of such compounds involves strategic transformations and offers exciting opportunities for designing novel molecules .

Green Synthesis and Environmental Considerations

The microwave-assisted synthesis of 4,5-dihydrofurans occurs in water, which serves as an eco-friendly reaction medium. This approach minimizes waste generation, utilizes safe and inexpensive reagents (such as potassium carbonate), and provides excellent yields within short reaction times. The absence of tedious workup or purification steps further contributes to its environmental acceptability .

Functionalized Indole-Based Compounds

Researchers have developed a solvent-free method for obtaining trans-5-benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile derivatives. By adding water to the reaction mixture and avoiding solvent extraction or chromatographic purification, this approach simplifies the synthesis process. These functionalized compounds may find applications in materials science, organic electronics, or bioactive materials .

Safety and Hazards

The safety information available indicates that 4,5-Dihydrofuran-2-carbonitrile is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups involved in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 4,5-Dihydrofuran-2-carbonitrile may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

In the context of the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dihydrofuran-2-carbonitrile. For instance, the success of the SM cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2,3-dihydrofuran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMRMSTYDMIIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrofuran-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)

![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)

![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)

![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)